molecular formula C7H12Cl2N2S B2868077 4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine dihydrochloride CAS No. 1955518-29-2

4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine dihydrochloride

Cat. No.: B2868077
CAS No.: 1955518-29-2
M. Wt: 227.15
InChI Key: PHKYCWWMEZVIIT-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine dihydrochloride is a heterocyclic compound with a benzothiazole core structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is often used as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the benzothiazole ring.

Scientific Research Applications

4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride: This compound has a similar core structure but with a methyl group at the 2-position.

    4,5,6,7-Tetrahydro-1H-benzotriazole: This compound has a similar tetrahydrobenzene ring but with a triazole instead of a thiazole.

Uniqueness

4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the amine group at the 6-position. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S.2ClH/c8-5-1-2-6-7(3-5)10-4-9-6;;/h4-5H,1-3,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKYCWWMEZVIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)SC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955518-29-2
Record name 4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride
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